1,3-Diethylpiperidine

Description

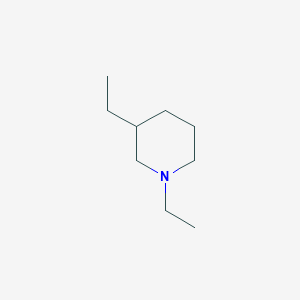

Structure

2D Structure

3D Structure

Properties

CAS No. |

61843-59-2 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,3-diethylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-9-6-5-7-10(4-2)8-9/h9H,3-8H2,1-2H3 |

InChI Key |

MZMHDMCGCUWTDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCN(C1)CC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1,3 Diethylpiperidine

Fundamental Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the 1,3-diethylpiperidine ring is a key center of reactivity. As a secondary amine, the nitrogen possesses a lone pair of electrons, rendering it both basic and nucleophilic. The basicity of the piperidine nitrogen is a fundamental characteristic, allowing it to readily accept a proton from an acid to form a piperidinium (B107235) salt. The ethyl group at the 1-position (N-ethyl) influences this basicity through its electron-donating inductive effect, which can slightly increase the electron density on the nitrogen compared to an unsubstituted piperidine.

The nucleophilicity of the nitrogen atom enables it to participate in a wide range of reactions. It can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions involving the piperidine nitrogen include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

Condensation Reactions: Participation in reactions such as the Mannich reaction, where it acts as the amine component.

The steric hindrance presented by the N-ethyl group can modulate this reactivity. While the ethyl group is relatively small, it can influence the rate and outcome of reactions, particularly with bulky electrophiles.

Reactions Involving the Diethyl Substituents

The ethyl groups at the 1- and 3-positions are generally less reactive than the piperidine ring itself. However, under certain conditions, they can undergo reactions typical of alkyl groups. For instance, free-radical halogenation could potentially occur at the ethyl substituents, although such reactions may lack selectivity and could also involve the piperidine ring C-H bonds.

More significantly, the 3-ethyl group can influence the regioselectivity of reactions occurring on the piperidine ring. Its steric bulk can direct incoming reagents to other, less hindered positions of the ring. Furthermore, the C-H bonds of the ethyl group can be susceptible to oxidation under harsh conditions, though this is not a common transformation.

Electrophilic and Nucleophilic Reactions of the Piperidine Ring

The piperidine ring itself can undergo both electrophilic and nucleophilic attack, although the latter is more common in the context of substituted pyridinium (B92312) ions.

Electrophilic Attack: The carbon atoms of the piperidine ring are generally not electron-rich and are therefore not highly susceptible to electrophilic attack. However, in certain contexts, such as the formation of enamines, the α-carbon to the nitrogen can become nucleophilic and react with electrophiles. For this compound, enamine formation would involve the deprotonation of a proton at the 2- or 6-position. The presence of the 3-ethyl group would sterically influence which of these positions is more readily deprotonated and subsequently attacked.

Nucleophilic Substitution: While the saturated piperidine ring does not undergo classical nucleophilic aromatic substitution, related reactions can occur on activated piperidine derivatives. For example, if a leaving group were present on the ring, it could be displaced by a nucleophile. The reactivity in such reactions is highly dependent on the nature and position of the leaving group and the reaction conditions. Studies on nucleophilic substitution reactions of pyridinium ions with piperidine have shown that the mechanism can involve rate-determining deprotonation of a piperidine-substrate addition intermediate. nih.gov

Metal-Catalyzed Transformations and Cross-Coupling Reactions

In modern organic synthesis, metal-catalyzed reactions have become a powerful tool for the functionalization of heterocyclic compounds, including piperidines. ajchem-a.com While specific examples for this compound are not extensively documented, general principles from related systems can be applied.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, could potentially be used to introduce new substituents onto the piperidine ring. mdpi.com This would typically require prior functionalization of the ring with a halide or triflate to serve as the coupling partner. For instance, a bromo-substituted derivative of this compound could undergo a Suzuki coupling with a boronic acid to form a new carbon-carbon bond.

Gold-catalyzed reactions have also been employed for the synthesis of highly substituted piperidines through annulation procedures. ajchem-a.com Furthermore, transition metals can catalyze C-H activation/functionalization reactions, which could offer a direct route to introduce new groups onto the piperidine ring without the need for pre-functionalization. The regioselectivity of such reactions on this compound would be influenced by the directing ability of the nitrogen atom and the steric and electronic effects of the ethyl groups.

| Reaction Type | Potential Application to this compound | Metal Catalyst (Example) |

| Suzuki Coupling | C-C bond formation on a halogenated piperidine ring | Palladium |

| Heck Reaction | Alkenylation of a halogenated piperidine ring | Palladium |

| Buchwald-Hartwig Amination | C-N bond formation on a halogenated piperidine ring | Palladium |

| C-H Activation | Direct functionalization of C-H bonds on the ring | Rhodium, Iridium, Palladium |

Radical Reactions and Their Pathways

Radical reactions involving piperidine derivatives can be initiated through various methods, including the use of radical initiators or photoredox catalysis. The stability of the resulting radical species often dictates the reaction pathway. In the case of this compound, a radical could be formed at several positions:

On the nitrogen atom: Formation of an aminyl radical.

At the α-carbon (C2 or C6): Formation of an α-aminoalkyl radical, which is stabilized by the adjacent nitrogen atom.

At other ring carbons or on the ethyl substituents.

The α-aminoalkyl radical is particularly relevant due to its relative stability. Such radicals can participate in a variety of transformations, including additions to multiple bonds and cyclization reactions. For example, pyrazinyl radicals have been shown to undergo addition reactions to C-C triple bonds. clockss.org While the specific pathways for this compound are not detailed in the literature, the general principles of radical chemistry suggest that reactions initiated at the α-position to the nitrogen would be a likely outcome.

Conformation-Reactivity Relationships in Piperidines

The piperidine ring in this compound adopts a chair conformation, similar to cyclohexane, to minimize steric strain. The ethyl groups can occupy either axial or equatorial positions. The conformational preference of these substituents has a significant impact on the molecule's reactivity.

Equatorial Substituents: An equatorial orientation is generally more stable for alkyl groups as it minimizes steric interactions with other ring atoms.

Axial Substituents: An axial orientation leads to 1,3-diaxial interactions, which are sterically unfavorable.

For this compound, the most stable conformation would have both the N-ethyl and the C3-ethyl groups in equatorial or pseudo-equatorial positions. The N-ethyl group undergoes rapid nitrogen inversion, allowing it to equilibrate between axial and equatorial conformations. The C3-ethyl group's conformation is fixed within a given chair conformer.

The relationship between conformation and reactivity is crucial:

Steric Accessibility: Reactions involving nucleophilic attack on the nitrogen or electrophilic attack on the ring will be influenced by the steric hindrance presented by the ethyl groups. An equatorially positioned 3-ethyl group will offer less steric hindrance to attack at the nitrogen compared to an axial one.

Stereoelectronic Effects: The orientation of orbitals plays a key role in reactivity. For example, in elimination reactions, an anti-periplanar arrangement of the leaving group and a proton is often required. The conformational flexibility of the piperidine ring can either facilitate or hinder the attainment of this geometry.

Computational studies on substituted piperidines have shown that an equatorially placed methyl group on the nitrogen is energetically more favorable than an axial one. osi.lv This preference would likely extend to the N-ethyl group in this compound. The conformational equilibrium directly impacts the availability of certain reactive pathways.

| Substituent Position | Relative Stability | Implication for Reactivity |

| Equatorial | More stable | Less steric hindrance, favored ground state for reactions. |

| Axial | Less stable | More steric hindrance, may be required for specific stereoelectronic pathways. |

Spectroscopic Data for this compound Not Found

Extensive searches for published experimental spectroscopic data for the chemical compound this compound have been conducted. Despite a thorough review of scientific databases and literature, no specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), FTIR, or Raman spectroscopy for this particular compound could be located.

The initial and subsequent targeted searches for "this compound" and its alternative name "N-ethyl-3-ethylpiperidine" combined with various spectroscopic terms did not yield any publicly available spectra or datasets. The search results provided information on related compounds such as piperidine, 1,3-dimethylpiperidine, and other N-alkylated or C-alkylated piperidine derivatives. However, due to the specific nature of spectroscopic data, which is unique to the precise molecular structure, the information available for these related compounds cannot be accurately extrapolated to this compound.

Therefore, it is not possible to generate the requested article with the specified detailed sections on the advanced spectroscopic characterization of this compound. The creation of data tables and detailed research findings for each spectroscopic technique as outlined in the instructions is contingent on the availability of this specific experimental data, which could not be found.

Advanced Spectroscopic Characterization in Academic Research

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of characterizing 1,3-Diethylpiperidine, it provides critical information about the molecular weight and the structure of the molecule through fragmentation analysis. Electron ionization (EI) is a common method used for volatile compounds like simple piperidine (B6355638) derivatives. The resulting mass spectrum displays the molecular ion peak and a series of fragment ion peaks that form a unique fingerprint for the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound (C₉H₁₉N), the theoretical exact mass of the neutral molecule is 141.15175.

In academic research, HRMS is typically performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The compound is usually analyzed as its protonated molecule, [M+H]⁺. The high mass accuracy of HRMS allows for the confirmation of the elemental formula by comparing the experimentally measured mass to the calculated theoretical mass, often with an error of less than 5 parts per million (ppm). The use of accurate mass measurements has been pivotal in confirming the structures of various new piperidine derivatives in research. scielo.brwvu.edu

Table 1: Theoretical Exact Mass for this compound

| Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₉H₁₉N | 141.15175 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a crucial technique for detailed structural elucidation. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed information about the connectivity of atoms within the molecule.

The fragmentation of piperidine derivatives in MS/MS is well-documented and typically involves characteristic pathways. scielo.brwvu.edunih.govresearchgate.net For the protonated this compound ion ([M+H]⁺, m/z 142.16), the major fragmentation pathways would be expected to involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would lead to the opening of the piperidine ring.

Loss of Alkyl Substituents: The loss of the ethyl groups from the nitrogen (N-ethyl) and the C3 position of the ring as neutral ethylene molecules (28 Da) or ethyl radicals (29 Da) is a probable fragmentation route.

Ring Fission: Cleavage of the piperidine ring itself can lead to a variety of smaller fragment ions that are diagnostic of the core structure.

Studies on related piperidine alkaloids have utilized ESI-MS/MS to propose fragmentation mechanisms and characterize their structures. scielo.br These studies often show initial losses of neutral molecules like water or acetic acid if hydroxyl or acetyl groups are present, followed by fragmentation of the piperidine core. scielo.br For fentanyl-related compounds, which contain a substituted piperidine ring, MS/MS analysis reveals that substitution on the piperidine ring significantly influences the fragmentation pathways. wvu.edu

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₉H₂₀N]⁺, m/z 142.16)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 142.16 | 113.12 | C₂H₅• (Ethyl radical) | Loss of C3-ethyl group |

| 142.16 | 114.13 | C₂H₄ (Ethylene) | Loss from N-ethyl group via rearrangement |

| 142.16 | 98.10 | C₃H₈ (Propane) | Ring cleavage and loss of substituents |

| 142.16 | 84.08 | C₄H₁₀ (Butane) | Ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most informative for compounds containing chromophores, such as conjugated π systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions.

Saturated aliphatic amines like this compound lack extensive chromophores. The parent compound, piperidine, shows no significant absorbance in the standard UV-Vis range of 200–800 nm. nist.govnist.gov Its absorption occurs in the far-UV region (below 200 nm), which is associated with n→σ* transitions of the non-bonding electrons on the nitrogen atom. nist.govnist.gov Therefore, in academic research, a UV-Vis spectrum of a pure sample of this compound would be expected to be largely transparent, serving primarily as a confirmation of the absence of UV-active impurities. While some studies show UV-Vis spectra involving piperidine, these typically involve its reaction with a chromophoric molecule, where the spectral changes of the chromophore are monitored. researchgate.net

Computational Chemistry Studies of 1,3 Diethylpiperidine

Chemical Reactivity Descriptors [1.23, 1.26, 2.28, 2.38, 2.42]

Fukui Functions and Local Reactivity Descriptors

To quantify the reactivity of different atomic sites within the 1,3-diethylpiperidine molecule, computational chemists often employ conceptual Density Functional Theory (DFT). Within this framework, Fukui functions and other local reactivity descriptors are calculated to identify regions of the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Fukui functions, denoted as f(r), represent the change in electron density at a specific point when the total number of electrons in the system changes. There are three main types of Fukui functions:

f+(r) : Describes the reactivity towards a nucleophilic attack (propensity to accept an electron).

f-(r) : Describes the reactivity towards an electrophilic attack (propensity to donate an electron).

f0(r) : Describes the reactivity towards a radical attack.

These functions are typically condensed to atomic sites to provide a set of values, known as condensed Fukui functions, which indicate the most reactive atoms in the molecule. For this compound, the nitrogen atom of the piperidine (B6355638) ring is generally expected to be the most nucleophilic site due to the presence of its lone pair of electrons. mdpi.com The carbon atoms of the ethyl groups and the piperidine ring will exhibit varying degrees of electrophilicity.

In addition to Fukui functions, other local reactivity descriptors such as the dual descriptor (Δf(r)) and the local softness (s(r)) can provide a more nuanced picture of reactivity. The dual descriptor, in particular, is useful for distinguishing between sites that are predominantly electrophilic or nucleophilic.

Table 1: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound (Note: This data is illustrative and would be derived from DFT calculations.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | 0.08 | 0.25 | 0.165 |

| C2 | 0.15 | 0.05 | 0.10 |

| C3 | 0.12 | 0.08 | 0.10 |

| C4 | 0.09 | 0.06 | 0.075 |

| C5 | 0.14 | 0.04 | 0.09 |

| C6 | 0.16 | 0.05 | 0.105 |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify key intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.

Potential Energy Surface Scans and Transition State Localization

A potential energy surface (PES) is a mathematical landscape that connects the geometry of the reactants, products, and all possible intermediates with their corresponding potential energies. To explore a reaction mechanism, computational chemists perform PES scans, where the energy of the system is calculated as a function of one or more geometric parameters, such as bond lengths or dihedral angles.

These scans help in identifying stationary points on the PES, which include energy minima (reactants, intermediates, and products) and saddle points (transition states). Once an approximate location of a transition state is found, sophisticated algorithms are used to precisely locate its geometry and energy. The nature of the transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the N-alkylation of this compound, a PES scan could be performed by varying the distance between the nitrogen atom and the incoming alkyl halide. This would reveal the energy profile of the reaction, including the activation energy required to reach the transition state.

Reaction Path Calculations

Once a transition state has been successfully located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the transition state connects the intended reactants and products. researchgate.net An IRC calculation involves following the path of steepest descent from the transition state downhill to the energy minima on both the reactant and product sides of the reaction.

This "reaction path" provides a detailed view of the geometric changes that occur during the transformation from reactants to products. By analyzing the IRC, one can gain insights into the synchronicity of bond-forming and bond-breaking events and understand the intricate details of the reaction mechanism.

Molecular Dynamics Simulations

While quantum mechanical calculations provide detailed information about the electronic structure and reactivity of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each particle over time. This provides a wealth of information about the conformational dynamics of this compound, including the interconversion between different chair and boat conformations of the piperidine ring.

Furthermore, MD simulations can be used to study the solvation of this compound, revealing the structure of the solvent shell around the molecule and the nature of solute-solvent interactions. By analyzing the radial distribution functions and other structural properties, one can understand how the solvent influences the molecule's conformation and reactivity. These simulations are also valuable in studying the interactions of piperidine derivatives with biological macromolecules, such as proteins, to understand their binding affinity and stability. mdpi.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large systems, such as this compound interacting with a biological target or a complex solvent environment, performing full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful compromise. nih.govutdallas.edu

In a QM/MM approach, the system is partitioned into two regions: a small, chemically active region (e.g., the this compound molecule and the active site of an enzyme) that is treated with a high level of quantum mechanics, and the surrounding environment (e.g., the rest of the protein and solvent) which is described by a simpler, classical molecular mechanics force field.

This approach allows for the accurate modeling of electronic effects, such as bond breaking and formation, in the region of interest, while still accounting for the influence of the larger environment in a computationally efficient manner. QM/MM simulations are particularly useful for studying enzymatic reactions involving piperidine-containing substrates or for accurately predicting the binding energies of ligands to their protein targets. The charge density analysis of the molecule and interacting residues can provide insights into the strength of interactions. nih.gov

1,3 Diethylpiperidine As a Synthetic Building Block

Precursor for Advanced Heterocyclic Systems

Substituted piperidines are frequently employed as precursors for the synthesis of more complex, often fused, heterocyclic systems. Methodologies such as intramolecular cyclizations, ring-closing metathesis, and multi-component reactions utilize the piperidine (B6355638) core to construct novel ring systems with diverse biological activities. While specific examples detailing the transformation of 1,3-diethylpiperidine into advanced heterocyclic systems are not prevalent in the reviewed literature, the reactivity of the piperidine ring and its substituents provides a conceptual basis for its potential in this area.

For instance, the nitrogen atom of the piperidine ring can act as a nucleophile in intramolecular reactions to form bicyclic or polycyclic structures. Furthermore, the ethyl groups at the 1 and 3 positions could be functionalized to introduce reactive handles for subsequent cyclization reactions. The synthesis of quinolizidine (B1214090) and indolizidine alkaloids, for example, often involves the elaboration of a piperidine precursor.

Table 1: Potential Transformations of this compound into Advanced Heterocyclic Systems

| Starting Material | Reaction Type | Potential Product Class |

| Functionalized this compound | Intramolecular Cyclization | Fused Piperidine Systems |

| This compound Derivative | Multi-component Reaction | Polycyclic Heterocycles |

| Olefin-containing this compound | Ring-Closing Metathesis | Bicyclic Piperidines |

Synthesis of Polyfunctionalized Compounds

The synthesis of polyfunctionalized piperidines is a significant area of research, as the strategic placement of various functional groups on the piperidine scaffold is crucial for modulating the pharmacological properties of drug candidates. General methods for the stereoselective construction of multi-substituted piperidines often involve multi-component reactions, such as the Mannich reaction, which can assemble complex piperidine structures from simpler starting materials. rsc.org

While the direct synthesis of polyfunctionalized compounds starting from this compound is not extensively detailed in the available literature, the principles of piperidine functionalization are well-established. The carbon-hydrogen bonds on the piperidine ring and on the ethyl substituents can be targets for late-stage functionalization reactions, allowing for the introduction of new chemical moieties.

Table 2: General Strategies for the Synthesis of Polyfunctionalized Piperidines

| Synthetic Strategy | Description | Key Intermediates |

| Multi-component Reactions | Three or more reactants combine in a single step to form a complex product. | Imines, enolates |

| Stereoselective Cyclization | Formation of the piperidine ring with control over the spatial arrangement of substituents. | Chiral precursors, catalysts |

| Late-stage Functionalization | Introduction of functional groups onto a pre-existing piperidine core. | Activated piperidines |

Although specific research on this compound as a synthetic building block is not as abundant as for other substituted piperidines, its structural features suggest its potential as a valuable tool in the synthesis of complex and biologically active molecules. Further exploration into the reactivity and applications of this specific compound could unveil new avenues for the development of novel therapeutics and other functional materials.

Derivatives and Analogues of 1,3 Diethylpiperidine in Research

Alkylpiperidine Derivatives

Alkylpiperidine derivatives are a fundamental class of compounds in which the core piperidine (B6355638) structure is decorated with one or more alkyl groups. The position and nature of these alkyl substituents significantly influence the molecule's properties. The synthesis of these derivatives can be achieved through various methods, including the hydrogenation of substituted pyridine (B92270) precursors or the functionalization of a pre-existing piperidine ring. nih.govresearchgate.net

One key area of research is the direct, site-selective C-H functionalization of the piperidine moiety. nih.govd-nb.info This approach avoids the need for pre-functionalized starting materials. For instance, N-alkyl piperidines can undergo selective α-functionalization through the formation of an iminium ion, which is then intercepted by a nucleophile. acs.org This strategy allows for the installation of new substituents adjacent to the nitrogen atom. acs.org

Research into N-alkylpiperidine carbamates has also been conducted, with studies showing that structures featuring an N-benzyl moiety exhibit superior activity in certain biological assays, such as cholinesterase inhibition. nih.govencyclopedia.pub The development of synthetic routes to all isomeric (cyclo)alkylpiperidines has been pursued using palladium and rhodium-catalyzed hydrogenation, combining reactions like the removal of a metalation group, dehydroxylation, and pyridine reduction in a single step. nih.gov

Table 1: Research Highlights on Alkylpiperidine Derivatives

| Research Area | Key Findings | References |

|---|---|---|

| α-C–H Functionalization | A method for late-stage α-functionalization of N-alkyl piperidines via selective formation of endo-iminium ions has been developed. acs.org | acs.org |

| Catalytic Hydrogenation | Palladium and rhodium catalysts are used for one-step synthesis of (cyclo)alkylpiperidines from pyridine derivatives. nih.gov | nih.gov |

| N-Alkylpiperidine Carbamates | N-benzyl substituted derivatives showed enhanced cholinesterase inhibition. nih.govencyclopedia.pub | nih.govencyclopedia.pub |

Functionalized Piperidine-3-Carboxamide Analogues

Piperidine-3-carboxamide derivatives represent a significant class of compounds with demonstrated biological activities. This scaffold is characterized by a carboxamide group at the C3 position of the piperidine ring, which serves as a crucial point for introducing diverse functionalities.

Recent studies have focused on the synthesis and evaluation of these analogues for various therapeutic targets. For example, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against cathepsin K, a target for anti-osteoporosis agents. researchgate.netmdpi.com In this research, compound H-9 emerged as a potent inhibitor with an IC50 value of 0.08 µM. researchgate.netmdpi.com Molecular docking studies indicated that H-9 interacts with key active-site residues through hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com

In another study, N-arylpiperidine-3-carboxamide derivatives were identified as inducers of a senescence-like phenotype in melanoma cells. acs.orgnih.gov High-throughput screening led to the discovery of a lead compound that showed moderate senescence-inducing and antiproliferative activity in the A375 human melanoma cell line. acs.org Structure-activity relationship (SAR) studies revealed that the piperidine-3-carboxamide moiety was critical for activity, with the S-configuration at the chiral center being significantly more potent than the R-configuration. acs.orgnih.gov

The synthesis of these compounds often involves the coupling of a suitably protected piperidine-3-carboxylic acid with a desired amine. nih.gov The choice of substituents on the nitrogen of the piperidine ring and on the amide nitrogen allows for the creation of a focused library of analogues to explore SAR. acs.org

Table 2: Bioactivity of Selected Piperidine-3-Carboxamide Derivatives

| Compound ID | Target/Activity | Key Result (IC50/EC50) | References |

|---|---|---|---|

| H-9 | Cathepsin K Inhibition (Anti-osteoporosis) | 0.08 µM | researchgate.netmdpi.com |

| Compound 1 (racemic) | Antimelanoma (Senescence Induction) | EC50 = 1.24 µM | acs.org |

| Compound 20 (S-isomer) | Antimelanoma (Senescence Induction) | EC50 = 0.27 µM | acs.orgnih.gov |

| Compound 19 (R-isomer) | Antimelanoma (Senescence Induction) | EC50 > 4 µM | acs.orgnih.gov |

| Compound 54 | Antimelanoma (Antiproliferative) | IC50 = 0.03 µM | acs.orgnih.gov |

Piperidone Derivatives and Their Transformations

Piperidones, which contain a carbonyl group within the piperidine ring, are versatile synthetic intermediates for accessing a wide range of functionalized piperidines. dtic.milresearchgate.net The position of the keto group (e.g., 2-piperidone, 3-piperidone, or 4-piperidone) dictates the subsequent transformations and the types of derivatives that can be synthesized. dtic.milresearchgate.net

4-Piperidones are frequently used building blocks. researchgate.netresearchgate.net They can be synthesized through methods like the Dieckmann condensation of aminodicarboxylate esters or the Mannich reaction involving the condensation of an amine with an aldehyde and a ketone. dtic.milrsc.org These 4-piperidones serve as precursors to compounds like fentanyl and its derivatives. dtic.mil A common transformation is the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid to yield 4-piperidones. organic-chemistry.org

2-Piperidones and 3-Piperidones are also valuable intermediates. dtic.mil Substituted 2-piperidones can be reduced to the corresponding piperidines using reagents like LiAlH4 or NaBH4. dtic.mil The reduction of 3-piperidones provides access to 3-hydroxypiperidine (B146073) derivatives. dtic.mil The synthesis of piperidones themselves has been the subject of extensive research, with various methodologies developed to produce these key heterocyclic scaffolds. researchgate.net For instance, 3,5-Bis(ylidene)-4-piperidone scaffolds, considered mimics of curcumin, are synthesized and investigated for their diverse biological properties. nih.gov

Transformations of the piperidone carbonyl group allow for the introduction of various substituents. For example, imino Diels-Alder reactions using 2-amino-1,3-butadienes with aldimines can produce substituted 4-aminotetrahydropyridines, which are then hydrolyzed to yield 4-piperidone (B1582916) derivatives stereoselectively. acs.org

Spirocyclic and Condensed Piperidine Systems

Spirocyclic and condensed piperidine systems are architecturally complex motifs of significant interest in drug discovery. pharmablock.comresearchgate.net These rigid, three-dimensional structures can interact more extensively with biological targets, potentially leading to higher potency and selectivity. pharmablock.com

Spirocyclic piperidines feature a spirocenter where the piperidine ring is connected to another ring system through a single shared carbon atom. pharmablock.com These scaffolds are sp3-carbon rich, which often correlates with favorable physicochemical properties like improved aqueous solubility. pharmablock.com The synthesis of spiropiperidines can be approached by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a pre-existing cyclic system. whiterose.ac.uk Methods include radical cyclizations, ring-closing metathesis, and 1,3-dipolar cycloadditions. whiterose.ac.uknih.gov For example, spirocyclic piperidines can be constructed from linear aryl halide precursors using an organic photoredox catalyst to generate aryl radicals that undergo regioselective cyclization. nih.gov

Condensed piperidine systems , such as quinolizidines, consist of two fused piperidine rings sharing a common nitrogen atom and adjacent carbons. rsc.org These structures are found in numerous natural alkaloids. rsc.org Biosynthesis-inspired strategies have been developed for their synthesis. For instance, a vinylogous Mannich reaction can produce a chiral 2,3-dihydropyridinone, which serves as a versatile intermediate for building the second piperidine ring to form the quinolizidine (B1214090) core. rsc.org

Table 3: Synthetic Strategies for Spirocyclic and Condensed Piperidines

| System Type | Synthetic Strategy | Key Features | References |

|---|---|---|---|

| Spirocyclic Piperidines | Photoredox-Catalyzed Radical Hydroarylation | Mild conditions, avoids toxic reagents and precious metals. nih.gov | nih.gov |

| Spirocyclic Piperidines | 1,3-Dipolar Cycloaddition | Effective for forming the spiro-ring on a preformed carbocycle. whiterose.ac.uk | whiterose.ac.uk |

| Spirocyclic Piperidines | Nitrile Lithiation/Alkylation | Used to access methyl-substituted 2,7-diazaspiro[3.5]nonane systems. nih.gov | nih.gov |

| Condensed Piperidines (Quinolizidines) | Vinylogous Mannich Reaction | Biosynthesis-inspired, creates a versatile dihydropyridinone intermediate. rsc.org | rsc.org |

Strategies for Positional and Stereoselective Functionalization of Piperidine Ring

The ability to selectively introduce functional groups at specific positions (positional or regioselectivity) and with defined three-dimensional arrangements (stereoselectivity) on the piperidine ring is crucial for medicinal chemistry. nih.govd-nb.info Direct C-H functionalization has emerged as a powerful strategy to achieve this goal, bypassing the need for pre-functionalized substrates. nih.govresearchgate.net

Research has shown that the site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov

C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions using specific catalysts like Rh2(R-TCPTAD)4 with N-Boc-piperidine or Rh2(R-TPPTTL)4 with N-brosyl-piperidine have been shown to selectively generate 2-substituted analogues. nih.govd-nb.infonih.gov

C4-Functionalization: The C4 position is sterically more accessible but less electronically activated than C2. nih.govresearchgate.net By using different catalyst and protecting group combinations, such as Rh2(S-2-Cl-5-BrTPCP)4 with N-α-oxoarylacetyl-piperidines, C-H functionalization can be directed to the C4 position. nih.govnih.gov

C3-Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H insertion challenging. nih.govresearchgate.net An indirect approach has been developed involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane (B1198618) to install a substituent at the C3 position. nih.govd-nb.infonih.gov

Palladium-catalyzed C(sp3)-H arylation has also been employed for the stereoselective synthesis of 3,4-disubstituted piperidines. acs.org Using an aminoquinoline directing group at the C3 position, arylation occurs selectively at the C4 position, yielding predominantly cis-3,4-disubstituted products. acs.org

Table 4: Catalyst and Protecting Group Control in Piperidine C-H Functionalization

| Target Position | Protecting Group (Pg) | Catalyst | Outcome | References |

|---|---|---|---|---|

| C2 | N-Boc | Rh2(R-TCPTAD)4 | 2-Substituted Analogue | nih.govd-nb.infonih.gov |

| C2 | N-Bs | Rh2(R-TPPTTL)4 | 2-Substituted Analogue (high diastereoselectivity) | nih.govd-nb.info |

| C4 | N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | 4-Substituted Analogue | nih.govnih.gov |

| C3 | N-Boc | (Indirect) Rhodium-catalyzed cyclopropanation | 3-Substituted Analogue via ring-opening | nih.govd-nb.infonih.gov |

| C4 | N-Boc | Pd(OAc)2 (with C3 directing group) | cis-3,4-Disubstituted Analogue | acs.org |

Catalytic Applications Involving 1,3 Diethylpiperidine or Its Derivatives

Applications in Ligand Design for Metal Catalysis

The design and synthesis of ligands are central to the advancement of transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. Piperidine-containing ligands are prevalent, often valued for their conformational rigidity and the stereochemical information that can be embedded within their structure. These ligands have been successfully employed in a variety of metal-catalyzed processes, including cross-coupling reactions, hydrogenations, and asymmetric transformations.

Despite the versatility of the piperidine (B6355638) framework in ligand design, a thorough search of chemical databases and scientific publications does not yield significant examples where 1,3-diethylpiperidine serves as a key building block for ligands in metal catalysis. The steric and electronic properties imparted by the 1,3-diethyl substitution pattern have not been systematically harnessed to modulate the behavior of transition metal catalysts. The potential of this specific substitution to influence the coordination environment of a metal and, consequently, the outcome of a catalytic reaction is an area that awaits exploration by synthetic chemists.

Chiral Catalysis with Piperidine-Derived Ligands

The development of chiral catalysts for enantioselective synthesis is a paramount goal in modern organic chemistry, with applications ranging from pharmaceutical synthesis to materials science. Chiral piperidine derivatives have been instrumental in the creation of effective asymmetric catalysts. By introducing stereocenters on the piperidine ring, chemists have been able to craft ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions.

However, the role of chiral variants of this compound in asymmetric catalysis is not well-established in the peer-reviewed literature. The synthesis of enantiomerically pure this compound and its subsequent incorporation into chiral ligands for asymmetric catalysis does not appear to be a well-trodden path. Consequently, there is a lack of data on the performance of such ligands in key enantioselective transformations. The potential stereochemical implications of the cis and trans isomers of a 1,3-disubstituted piperidine ring in a chiral ligand context present an interesting, yet unexplored, avenue for research in asymmetric catalysis.

Advanced Analytical Methodologies for 1,3 Diethylpiperidine

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating 1,3-Diethylpiperidine from other components in a mixture prior to its detection and measurement. The physicochemical properties of this compound, particularly its volatility and basicity, guide the selection of the most appropriate chromatographic technique.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. researchgate.netgoogle.com The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For basic compounds like N-alkylpiperidines, challenges such as peak tailing can arise due to interactions with active sites on the column. Therefore, column selection is critical. researchgate.net

Commonly used capillary columns include those with non-polar stationary phases (e.g., DB-1, DB-5) or phases of intermediate polarity. nist.gov For enhancing the peak shape and reproducibility of amines, specialized columns designed to be more inert are often employed. oup.com High-Resolution Gas Chromatography (HRGC), which utilizes long, narrow-bore capillary columns, offers superior separation efficiency, enabling the resolution of closely related isomers and impurities. The selection of parameters like injector temperature, oven temperature program, and carrier gas flow rate is optimized to achieve the best separation. scirp.org

| Parameter | Condition | Reference Compound(s) | Source |

|---|---|---|---|

| Column Type | Capillary, CP-Sil-5CB-MS (fused silica) | Piperidinyl-benzimidazole derivative | oup.com |

| Column Dimensions | 25 m x 0.25 mm i.d., 0.4 µm film thickness | Piperidinyl-benzimidazole derivative | oup.com |

| Carrier Gas | Helium, 1.0 mL/min | Piperidinyl-benzimidazole derivative | oup.com |

| Injector Temperature | 280°C | Piperidinyl-benzimidazole derivative | oup.com |

| Oven Program | Initial 200°C, ramped to 300°C | Piperidinyl-benzimidazole derivative | oup.com |

| Column Type | Capillary, Rtx-200 (100% trifluoropropyl methyl polysiloxane) | Substituted benzylpiperazines | nih.gov |

| Column Dimensions | 30 m x 0.25 mm, 0.50 μm film thickness | Substituted benzylpiperazines | unodc.org |

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that are less volatile, thermally unstable, or require analysis in aqueous matrices. austinpublishinggroup.comresearchgate.net For a basic compound like this compound, reversed-phase HPLC is the most common approach. sielc.com Separation is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

To ensure good peak shape and retention for basic analytes, mobile phase modifiers such as formic acid or trifluoroacetic acid are often added to suppress the ionization of residual silanol (B1196071) groups on the stationary phase and to protonate the analyte, leading to more consistent interactions. sielc.comnih.gov Ultra-High Pressure Liquid Chromatography (UHPLC) operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm) and much higher pressures. This results in significantly faster analysis times and improved resolution, making it suitable for high-throughput screening. mdpi.com

| Parameter | Condition | Analyte(s) | Source |

|---|---|---|---|

| Technique | HPLC | Piperidine (B6355638) | nih.gov |

| Column | Atlantis C18 (5 µm, 3.9 x 100 mm) | Piperidine | nih.gov |

| Mobile Phase | Gradient of 0.05% formic acid in water and methanol | Piperidine | nih.gov |

| Flow Rate | 1.0 mL/min | Piperidine | nih.gov |

| Technique | UHPLC-MS/MS | Pyrrolizidine Alkaloids (structurally related) | mdpi.com |

| Column | Reversed-phase C18 | Pyrrolizidine Alkaloids | mdpi.com |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile/methanol | Pyrrolizidine Alkaloids | mdpi.com |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are essential for providing both qualitative and quantitative data. Mass spectrometry is the most powerful detector when coupled with chromatography for the analysis of this compound.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a robust method for both identifying and quantifying volatile compounds. researchgate.net After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments, serves as a chemical fingerprint that can be used for definitive identification, often by comparison to a spectral library. hmdb.ca For a molecule like this compound, characteristic fragmentation would likely involve alpha-cleavage, with the loss of an ethyl radical to produce a stable iminium ion.

GC-tandem Mass Spectrometry (GC-MS/MS) offers an even higher level of selectivity and sensitivity. In this technique, a specific parent ion is selected, fragmented, and then a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and matrix interference, making it ideal for trace-level quantification in complex samples.

| Compound Type | Ionization Mode | Key Fragment (m/z) | Description | Source |

|---|---|---|---|---|

| Piperidine | EI (70 eV) | 84, 56 | Characteristic fragments from ring cleavage | hmdb.ca |

| γ-Coniceine (piperidine alkaloid) | EI | 98 (base peak) | Result of fragmentation | researchgate.net |

| Dimethylphenylpiperazines | EI | 148, 105, 56 | Fragments corresponding to dimethylphenyl aziridinium (B1262131) cation, dimethylphenyl cation, and a piperazine (B1678402) ring fragment | researchgate.net |

| Piperidine Amide Alkaloids | ESI (+) | 86 | Characteristic fragment ion (C₅H₁₂N⁺) from amide bond cleavage | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart, LC-MS/MS, are premier analytical tools, especially for samples from biological matrices. gassnova.no The high sensitivity for amines is a key advantage of this methodology. gassnova.no For a basic compound like this compound, Electrospray Ionization (ESI) in the positive ion mode is highly effective, as the nitrogen atom is readily protonated to form a strong [M+H]⁺ signal. nih.gov

LC-MS/MS provides exceptional specificity and is the gold standard for quantitative bioanalysis. austinpublishinggroup.comnih.gov By using the Multiple Reaction Monitoring (MRM) mode, the instrument is set to monitor a specific transition from a precursor ion (the protonated molecule) to one or more product ions. nih.gov This allows for quantification at very low concentrations (ng/mL or pg/mL) even in highly complex samples like plasma or urine, by filtering out nearly all chemical noise. nih.govnih.gov

| Parameter | Condition | Analyte Class | Source |

|---|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (+ESI) | Piperidine Alkaloids | austinpublishinggroup.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | Piperidine Alkaloids | austinpublishinggroup.com |

| Detection Mode | Tandem MS (MS/MS) after Collision-Induced Dissociation (CID) | Piperidine Alkaloids | austinpublishinggroup.com |

| Mobile Phase Modifier | Formic Acid or Ammonium (B1175870) Formate | Piperidine Alkaloids | researchgate.netnih.gov |

| Flow Rate | 0.2 mL/min (reduced to favor ionization) | Piperidine Alkaloids | austinpublishinggroup.com |

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from interfering components in the matrix, concentrate the analyte, and make it compatible with the analytical instrument. hplcvials.comscioninstruments.com The goal is to remove substances that could interfere with the analysis or damage the instrument while ensuring high recovery of the target analyte. scioninstruments.comuoguelph.ca

Liquid-Liquid Extraction (LLE): This is a classic technique used to separate analytes based on their differential solubility in two immiscible liquids. wiley.com For extracting a basic compound like this compound from an aqueous matrix (e.g., urine), the pH of the sample is raised to deprotonate the amine, converting it to its more non-polar free base. This form is then readily extracted into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. scioninstruments.comwiley.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. pjoes.com It involves passing a liquid sample through a cartridge containing a solid sorbent. For a basic, positively charged compound, a cation-exchange sorbent can be used to retain the analyte while allowing neutral and acidic interferences to pass through. The analyte is then eluted with a suitable solvent. mdpi.com Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties, can provide even higher selectivity. nih.gov

Microextraction Techniques: To reduce solvent consumption and sample volume, several microextraction techniques have been developed.

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase. hplcvials.com The fiber is exposed to the sample (or its headspace), and the analyte adsorbs onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis. This technique is solvent-free and excellent for volatile compounds. uoguelph.ca

Liquid-Phase Microextraction (LPME): This technique uses a very small volume of an extracting solvent. In hollow-fiber LPME, the solvent is held within the pores of a porous hollow fiber, and extraction occurs from the sample into this microvolume of solvent. nih.govresearchgate.net This method can achieve very high enrichment factors. researchgate.netresearchgate.net

| Technique | Principle | Typical Application | Advantages | Source |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids based on solubility; pH adjustment is key for amines. | Extraction of amines from urine and water samples. | Simple, well-established. | wiley.comnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (e.g., cation-exchange) and selectively eluted. | Cleaning up biological samples (urine, plasma) prior to LC-MS. | High selectivity, good automation potential, reduced solvent use vs. LLE. | pjoes.commdpi.comnih.gov |

| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes onto a coated fiber, followed by thermal desorption into a GC. | Analysis of volatile amines in water or air samples. | Solvent-free, high concentration factor, simple. | hplcvials.comuoguelph.ca |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction into a microvolume of organic solvent immobilized in the pores of a hollow fiber. | Preconcentration of aromatic amines from environmental water samples. | Very low solvent use, high enrichment factors, excellent sample cleanup. | nih.govresearchgate.net |

Solvent Extraction Methods

Solvent extraction is a fundamental technique for isolating compounds of interest from a sample matrix based on their differential solubilities between two immiscible liquid phases. For alkaloid compounds, including piperidine derivatives, this typically involves a liquid-liquid extraction (LLE) process that manipulates the pH of the aqueous phase to control the compound's charge state and, consequently, its solubility in an organic solvent.

In a typical acid-base extraction for a basic compound like a piperidine derivative, the sample is first acidified to protonate the nitrogen atom, rendering the compound soluble in the aqueous phase. This allows for the removal of non-basic, lipophilic impurities by washing with an organic solvent. Subsequently, the pH of the aqueous phase is raised with a base to deprotonate the compound, making it neutral and thus more soluble in an organic solvent. A final extraction with a non-polar organic solvent then isolates the compound.

While this general procedure is widely applied, specific research detailing optimized solvent choices, pH ranges, and extraction efficiencies for this compound is not available. Factors such as the compound's specific pKa, partition coefficient (logP), and stability would need to be experimentally determined to develop a robust solvent extraction method.

Interactive Table: General Parameters for Piperidine Alkaloid Solvent Extraction

Below are typical parameters that would require optimization for a specific compound like this compound. The values provided are illustrative for related compounds and are not specific to this compound.

| Parameter | Typical Range/Options | Purpose |

| Sample Matrix | Biological fluids, plant material, chemical reaction mixtures | Source of the analyte. |

| Acidification Agent | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | To protonate the basic analyte for aqueous solubility. |

| pH for Acid Wash | 2-3 | To retain the protonated analyte in the aqueous phase while removing neutral/acidic impurities. |

| Organic Wash Solvent | Dichloromethane, Hexane, Diethyl ether | To remove lipophilic impurities. |

| Basification Agent | Sodium hydroxide (B78521) (NaOH), Ammonium hydroxide (NH₄OH) | To deprotonate the analyte, making it soluble in organic solvents. |

| pH for Extraction | 9-11 | To ensure the analyte is in its neutral, organic-soluble form. |

| Final Extraction Solvent | Dichloromethane, Chloroform, Ethyl acetate | To isolate the neutral analyte from the aqueous phase. |

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to traditional solvent extraction, minimizing solvent consumption and improving sample cleanup. SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid adsorbent (the stationary phase). For piperidine-containing compounds, cation-exchange SPE is a common and effective approach.

The general steps for a cation-exchange SPE procedure would be:

Conditioning: The SPE cartridge is treated with a solvent like methanol, followed by water or a buffer to activate the stationary phase.

Loading: The sample, typically acidified, is passed through the cartridge. The positively charged this compound would be retained by the negatively charged stationary phase.

Washing: The cartridge is washed with a solvent (e.g., water, methanol) to remove unretained impurities.

Elution: A basic solution (e.g., ammoniated methanol) is passed through the cartridge to neutralize the analyte, disrupting its interaction with the stationary phase and allowing it to be eluted and collected.

Solid-phase microextraction (SPME) is a miniaturized, solvent-free version of SPE that uses a coated fiber to adsorb analytes from a sample. The fiber can be exposed directly to the sample or to its headspace. After a period of equilibration, the fiber is withdrawn and the adsorbed analytes are thermally desorbed directly into the injection port of a gas chromatograph (GC) or eluted with a solvent for liquid chromatography (LC) analysis.

Despite the wide applicability of these techniques, no specific research studies detailing the use of SPE or microextraction techniques for the isolation and analysis of this compound could be identified. The development of such a method would require the selection and optimization of various parameters, as outlined in the table below.

Interactive Table: Key Variables for SPE Method Development for Piperidine Derivatives

This table outlines the critical parameters that would need to be experimentally optimized for developing an SPE method for this compound.

| Parameter | Options & Considerations | Goal of Optimization |

| SPE Sorbent | Strong Cation Exchange (e.g., SCX), Mixed-Mode (e.g., MCX) | Achieve strong retention of the protonated analyte. |

| Conditioning Solvents | Methanol, Acetonitrile, Water, Buffer | Properly solvate the stationary phase for optimal interaction. |

| Sample pH | Acidic (e.g., pH < 4) | Ensure the piperidine nitrogen is fully protonated for retention on a cation-exchange sorbent. |

| Wash Solvent | Water, Acidified Water, Methanol | Remove interfering compounds without prematurely eluting the analyte. |

| Elution Solvent | Ammoniated Methanol (e.g., 5% NH₄OH in MeOH), other basic organic solutions | Efficiently neutralize and elute the analyte from the sorbent. |

| Elution Volume | 1-5 mL | Minimize the final volume to concentrate the analyte, while ensuring complete recovery. |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The primary route to substituted piperidines, including 1,3-disubstituted analogs, often involves the catalytic hydrogenation of the corresponding substituted pyridine (B92270) precursors. researchgate.net For 1,3-diethylpiperidine, this would typically start from 3,5-diethylpyridine. Current methods often rely on catalysts like platinum oxide (PtO2) under hydrogen pressure in acidic media, such as glacial acetic acid, to achieve the reduction of the pyridine ring. researchgate.net

Future research will likely focus on developing more efficient and selective catalytic systems. This includes the exploration of catalysts that can operate under milder conditions, reducing the energy input and improving the sustainability of the process. A key challenge in the synthesis of this compound is the control of stereochemistry, as the hydrogenation can result in both cis and trans isomers. The diastereoselectivity of such hydrogenations is influenced by the catalyst, solvent, and reaction conditions. whiterose.ac.uknih.gov

Advanced catalytic systems, potentially involving rhodium or ruthenium complexes with chiral ligands, could offer a pathway to highly stereoselective syntheses of specific isomers of this compound. mdpi.comnih.gov The development of methods for the enantioselective synthesis of 3-substituted piperidines is an active area of research, and these could be adapted for the synthesis of enantiopure this compound. nih.gov Furthermore, modular synthetic approaches that allow for the late-stage introduction of the ethyl groups could provide greater flexibility and access to a wider range of analogs. One such approach could involve the regioselective 3-alkylation of a pre-formed piperidine (B6355638) ring. odu.edu

| Catalyst System | Precursor | Key Advantages | Future Research Focus |

| Platinum Oxide (PtO2) | 3,5-Diethylpyridine | Established method | Improving diastereoselectivity, milder reaction conditions |

| Rhodium-based catalysts | 3,5-Diethylpyridine | Potential for high stereoselectivity | Development of chiral ligands for enantioselective synthesis |

| Iridium-catalyzed reactions | Dienes and amines | Annulation methods for ring construction | Application to the synthesis of this compound |

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely dictated by the secondary amine within the piperidine ring and the influence of the two ethyl substituents. As a secondary amine, it can participate in a wide range of chemical transformations, including N-alkylation, N-acylation, and the formation of enamines. wikipedia.org The ethyl groups at the 1 and 3 positions will sterically and electronically influence the reactivity of the nitrogen and the adjacent carbon atoms.

Future research should explore the unique reactivity patterns that emerge from this specific substitution. For instance, the steric hindrance provided by the N-ethyl group could be exploited to control the selectivity of reactions at other positions on the ring. The reactivity of this compound can be compared to simpler analogs like 3-methylpiperidine to understand the impact of the ethyl groups. 3-Methylpiperidine is known to be a flammable liquid that reacts exothermically with acids and can be incompatible with various organic compounds. nih.gov

Investigations into the nucleophilic aromatic substitution reactions involving this compound as the nucleophile could reveal interesting kinetic and mechanistic details, similar to studies conducted with piperidine itself. nih.gov Furthermore, the potential for C-H activation at the positions adjacent to the nitrogen or on the ethyl groups could open up new avenues for functionalization, leading to novel derivatives with potential applications in materials science and pharmaceuticals.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. mdpi.comnih.gov For this compound, computational modeling can provide profound insights into several key areas.

Firstly, DFT calculations can be employed to model the hydrogenation of 3,5-diethylpyridine, helping to rationalize the observed stereoselectivities with different catalysts. By calculating the energies of the transition states leading to the cis and trans isomers, researchers can better understand the factors that govern the stereochemical outcome and design more selective catalysts. researchgate.net

Secondly, computational studies can predict the conformational preferences of this compound. Like piperidine, it is expected to adopt a chair conformation, but the presence of two ethyl groups introduces multiple possible low-energy conformations. wikipedia.org Understanding the conformational landscape is crucial, as it dictates the molecule's shape and how it interacts with other molecules, which is particularly important in drug design. rsc.orgnih.gov

Finally, computational modeling can be used to explore the reactivity of this compound. By calculating reaction energy profiles for various potential transformations, researchers can predict which reactions are likely to be favorable and under what conditions. This can guide experimental work and accelerate the discovery of new chemical transformations.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Modeling synthetic routes (e.g., hydrogenation) | Understanding stereoselectivity, catalyst design |

| Molecular Dynamics (MD) | Simulating conformational behavior | Predicting stable conformations, understanding intermolecular interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzyme-catalyzed reactions | Designing biocatalytic routes to chiral this compound |

Design of Next-Generation Building Blocks for Complex Molecule Synthesis

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netresearchgate.net The specific substitution pattern of this compound makes it and its derivatives attractive as building blocks for the synthesis of complex molecules with tailored three-dimensional structures. The presence of two ethyl groups provides a lipophilic character and a defined spatial arrangement that can be exploited in structure-based drug design.

A closely related compound, diethyl piperidine-1,3-dicarboxylate, is already recognized as a heterocyclic building block in chemical synthesis. bldpharm.com This highlights the potential of the 1,3-disubstituted piperidine core. Future research should focus on developing synthetic routes to functionalized derivatives of this compound that can be readily incorporated into larger molecules. For example, the introduction of a carboxylic acid, an amino group, or a halogen at other positions on the piperidine ring would create versatile intermediates for further elaboration.

The development of a library of this compound-based building blocks would provide medicinal chemists with new tools to explore chemical space and design molecules with improved pharmacological properties. The defined stereochemistry of these building blocks would be particularly valuable for creating molecules with precise three-dimensional shapes to interact with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.